molecular formula C14H20N4O B15113827 N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B15113827
M. Wt: 260.33 g/mol
InChI Key: AUEXDBLUJKXSFH-UHFFFAOYSA-N
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Description

N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 4-methylpyrimidin-2-yl group and a cyclopropanecarboxamide moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C14H20N4O/c1-10-6-7-15-14(16-10)18-8-2-3-12(9-18)17-13(19)11-4-5-11/h6-7,11-12H,2-5,8-9H2,1H3,(H,17,19)

InChI Key

AUEXDBLUJKXSFH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCCC(C2)NC(=O)C3CC3

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Methylpyrimidin-2-yl Group: This step involves the substitution of the piperidine ring with the 4-methylpyrimidin-2-yl group using suitable reagents and conditions.

    Attachment of the Cyclopropanecarboxamide Moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the piperidine or pyrimidine rings are replaced with other groups using appropriate reagents.

Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where piperidine derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The piperidine and pyrimidine rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:

    Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain the piperidine ring, but differ in their substituents and overall structure.

    Pyrimidine Derivatives: Compounds like cytosine and thymine, which contain the pyrimidine ring but have different functional groups attached.

The uniqueness of this compound lies in its specific combination of the piperidine and pyrimidine rings with the cyclopropanecarboxamide moiety, which imparts distinct chemical and biological properties.

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